Cas no 7317-82-0 (3-methyl-1h-cinnolin-4-one)

3-Methyl-1H-cinnolin-4-one is a heterocyclic organic compound belonging to the cinnolinone class, characterized by a fused benzene and pyridazine ring system with a methyl substituent at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and antimicrobial agents. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic versatility allows for further functionalization, enabling tailored modifications for target-specific research. High-purity grades are available for precise experimental reproducibility.
3-methyl-1h-cinnolin-4-one structure
3-methyl-1h-cinnolin-4-one structure
Product name:3-methyl-1h-cinnolin-4-one
CAS No:7317-82-0
MF:C9H8N2O
MW:160.17262172699
CID:1765139
PubChem ID:257352

3-methyl-1h-cinnolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1h-cinnolin-4-one
    • NCIStruc1_000179
    • AC1L5WLE
    • 3-Methyl-4-cinnolinol
    • MLS002694617
    • AC1Q6B7Y
    • 3-METHYLCINNOLIN-4-OL
    • NSC85323
    • 3-methylcinnolin-4(1h)-one
    • NCIStruc1_000179; AC1L5WLE; 3-Methyl-4-cinnolinol; MLS002694617; AC1Q6B7Y; 3-METHYLCINNOLIN-4-OL; NSC85323; 3-methylcinnolin-4(1h)-one;
    • NSC-85323
    • SCHEMBL6480580
    • NSC 85323
    • HMS3086K09
    • NCIStruc2_000177
    • NCGC00013890-02
    • V1G7II8M3G
    • CHEMBL1741880
    • F94212
    • HS-8967
    • 4-CINNOLINOL, 3-METHYL-
    • NCI85323
    • UNII-V1G7II8M3G
    • DTXSID90223423
    • SCHEMBL22124938
    • 4(3H)-CINNOLINONE, 3-METHYL-
    • NCI60_041879
    • 7317-82-0
    • SMR001560542
    • NCGC00013890
    • NCGC00097000-01
    • DTXCID90145914
    • CCG-36319
    • Inchi: InChI=1S/C9H8N2O/c1-6-9(12)7-4-2-3-5-8(7)11-10-6/h2-5H,1H3,(H,11,12)
    • InChI Key: YVRPDIPJOFBYAL-UHFFFAOYSA-N
    • SMILES: CC1=NNC2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 160.06374
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 41.46
  • LogP: 1.64380

3-methyl-1h-cinnolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A740306-100mg
3-Methylcinnolin-4(1H)-one
7317-82-0 95%
100mg
$398.0 2025-02-28

Additional information on 3-methyl-1h-cinnolin-4-one

3-Methyl-1H-Cinnolin-4-One: A Comprehensive Overview

CAS No 7317-82-0, commonly referred to as 3-methyl-1H-cinnolin-4-one, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the cinnolinone family, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridone moiety. The presence of the methyl group at the 3-position introduces unique electronic and steric properties, making it a versatile molecule with potential applications in drug design and advanced materials.

The structural uniqueness of 3-methyl-1H-cinnolin-4-one lies in its ability to act as both an electron-deficient aromatic system and a potential site for various functional group modifications. Recent studies have highlighted its role as a building block in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other enzyme-targeted drugs. For instance, researchers have explored its use in designing small molecules that can modulate protein-protein interactions, a critical area in therapeutic development.

From a synthetic perspective, the preparation of 3-methyl-1H-cinnolin-4-one involves multi-step reactions that often utilize catalytic processes to enhance efficiency. One notable approach involves the condensation of aldehydes with o-aminoaryl ketones under mild conditions, followed by cyclization to form the cinnolinone framework. The methyl substitution at position 3 is typically introduced via alkylation or directed metallation strategies, ensuring high regioselectivity.

The electronic properties of 3-methyl-1H-cinnolin-4-one make it an attractive candidate for applications in optoelectronics. Recent advancements in materials science have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light across the visible spectrum and emit fluorescence under specific conditions has been leveraged to create efficient light-converting materials.

In terms of biological activity, 3-methyl-1H-cinnolin-4-one exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in tumor cells by targeting specific signaling pathways. However, further research is required to optimize its pharmacokinetic properties and reduce off-target effects.

The versatility of CAS No 7317-82-0 extends to its use as a precursor for more complex heterocyclic systems. By employing advanced coupling reactions and click chemistry techniques, researchers have successfully incorporated this compound into larger molecular frameworks with enhanced functionality. These developments underscore its importance as a key intermediate in modern organic synthesis.

In conclusion, 3-methyl-1H-cinnolin-4-one stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and material science, position it as a valuable tool for future innovations in drug discovery and technology development.

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